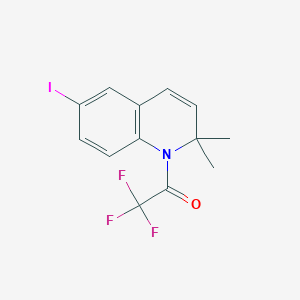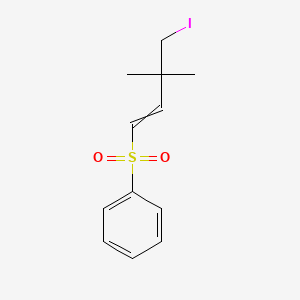![molecular formula C48H42O5 B14207832 Benzoic acid;[3,5-bis[(10-ethylanthracen-9-yl)methoxy]phenyl]methanol CAS No. 823788-25-6](/img/structure/B14207832.png)
Benzoic acid;[3,5-bis[(10-ethylanthracen-9-yl)methoxy]phenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid;[3,5-bis[(10-ethylanthracen-9-yl)methoxy]phenyl]methanol is a complex organic compound that combines the structural features of benzoic acid and anthracene derivatives
Preparation Methods
The synthesis of Benzoic acid;[3,5-bis[(10-ethylanthracen-9-yl)methoxy]phenyl]methanol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of boron reagents with halides in the presence of a palladium catalyst under mild conditions . The preparation of the anthracene derivatives can be achieved through similar cross-coupling reactions .
Chemical Reactions Analysis
Benzoic acid;[3,5-bis[(10-ethylanthracen-9-yl)methoxy]phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzoic acid;[3,5-bis[(10-ethylanthracen-9-yl)methoxy]phenyl]methanol has several scientific research applications:
Mechanism of Action
The mechanism of action of Benzoic acid;[3,5-bis[(10-ethylanthracen-9-yl)methoxy]phenyl]methanol involves its interaction with various molecular targets. For example, as an antimicrobial agent, it can disrupt microbial cell walls and inhibit enzyme activity . The compound’s photophysical properties are attributed to its ability to absorb and emit light, making it useful in photocatalysis .
Comparison with Similar Compounds
Benzoic acid;[3,5-bis[(10-ethylanthracen-9-yl)methoxy]phenyl]methanol can be compared with other anthracene-based derivatives, such as:
- 9-(4-phenyl)anthracene
- 9-(4-phenylethynyl)-anthracene
- 9,10-bis(phenylethynyl)anthracene
These compounds share similar structural features but differ in their specific functional groups and applications. The unique combination of benzoic acid and anthracene moieties in this compound provides distinct photophysical and chemical properties that are advantageous for various research and industrial applications.
Properties
CAS No. |
823788-25-6 |
|---|---|
Molecular Formula |
C48H42O5 |
Molecular Weight |
698.8 g/mol |
IUPAC Name |
benzoic acid;[3,5-bis[(10-ethylanthracen-9-yl)methoxy]phenyl]methanol |
InChI |
InChI=1S/C41H36O3.C7H6O2/c1-3-30-32-13-5-9-17-36(32)40(37-18-10-6-14-33(30)37)25-43-28-21-27(24-42)22-29(23-28)44-26-41-38-19-11-7-15-34(38)31(4-2)35-16-8-12-20-39(35)41;8-7(9)6-4-2-1-3-5-6/h5-23,42H,3-4,24-26H2,1-2H3;1-5H,(H,8,9) |
InChI Key |
CHTGAXIKUCDYIR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C=CC=CC2=C(C3=CC=CC=C31)COC4=CC(=CC(=C4)CO)OCC5=C6C=CC=CC6=C(C7=CC=CC=C75)CC.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


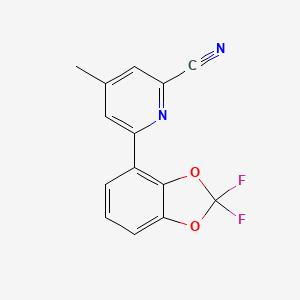
![Piperazine, 1-[(1,3-dihydroxy-9-acridinyl)carbonyl]-4-pyrazinyl-](/img/structure/B14207752.png)
![1-Bromo-2-[(3-iodophenyl)ethynyl]benzene](/img/structure/B14207757.png)
![2,4-Dimethyl-6-[(pentafluoroanilino)(phenyl)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14207764.png)
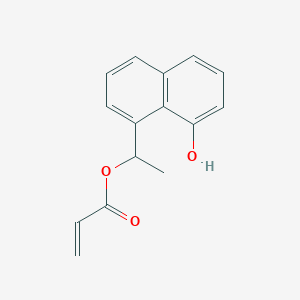
![2-Naphthalenecarboximidamide, 7-[(2R)-1-(ethylsulfonyl)-2,3-dihydro-5-[[1-(1-iminoethyl)-4-piperidinyl]oxy]-1H-indol-2-yl]-](/img/structure/B14207766.png)
![2H-Pyran, 2-[[(1S)-2-(bromomethyl)-1-methyl-2-propenyl]oxy]tetrahydro-](/img/structure/B14207773.png)
![2,2,2-Trifluoro-N-[hydroxy(phenyl)methyl]acetamide](/img/structure/B14207780.png)
![1,3,2-Diazaborolidine, 2-chloro-1,3-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14207784.png)
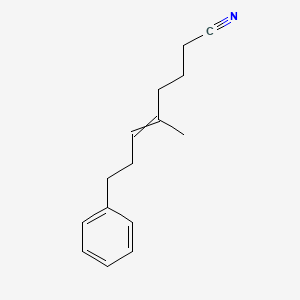
![2-({2-[(4-Aminophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14207795.png)
![1-{4-[2-(Benzenesulfinyl)ethenyl]phenyl}ethan-1-one](/img/structure/B14207817.png)
